2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a combination of pyrrole, thiophene, and pyrazolopyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Pyrrole-containing compounds are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrole-containing compounds are known to be involved in a wide range of biological activities and could potentially affect multiple pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Some pyrrole-containing compounds are known to have cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
Compounds containing a pyrrole ring, such as this one, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the compound.
Cellular Effects
In cellular contexts, 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine may have significant effects. For instance, a compound with a similar structure was found to increase monoclonal antibody production in Chinese hamster ovary cells by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe final step involves the cyclization to form the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrrole, thiophene, or pyrazolopyrimidine rings, such as:
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol
- Pyrrolo[1,2-a]pyrazines
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid .
Uniqueness
The uniqueness of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. These properties contribute to its potential biological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-11-9-14(4)22-17(19-11)10-15(20-22)18-16(7-8-23-18)21-12(2)5-6-13(21)3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYZMDVFIADAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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